1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C15H13ClN6O2 and its molecular weight is 344.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a urea linkage and a tetrazole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives of urea and tetrazole have shown moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 250 μg/mL to lower concentrations depending on structural modifications .
Anti-inflammatory Activity
Studies suggest that the compound may possess anti-inflammatory properties. Urea derivatives have been evaluated for their ability to inhibit inflammatory cytokines such as TNFα and IL-17.
- IC50 Values : Some related compounds have shown IC50 values in the nanomolar range (e.g., 0.004 μM for p38 MAPK inhibition), indicating strong anti-inflammatory potential .
Antitumor Activity
The compound's structural analogs have been investigated for antitumor effects across various cancer cell lines. The presence of the tetrazole ring is thought to enhance its cytotoxicity.
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
RPMI-8226 (Leukemia) | 21.5 | - | - |
OVCAR-4 (Ovarian Cancer) | 28.7 | - | - |
These findings suggest that modifications in the urea structure significantly influence the antitumor activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar urea derivatives have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also act through similar mechanisms.
- Cytotoxic Effects : The presence of the tetrazole moiety may enhance the cytotoxic effects against tumor cells by inducing apoptosis or inhibiting proliferation.
- Antibacterial Mechanisms : The interaction with bacterial cell walls or metabolic pathways could explain its antibacterial properties.
Case Studies
A recent study evaluated a series of urea derivatives, including those structurally related to this compound, demonstrating significant activity against various pathogens and cancer cell lines . The results indicated that specific modifications could enhance both antimicrobial and anticancer activities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDJVUKVLFCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.